molecular formula C16H15F2NO.HCl B1139106 (1R,2S)-2-(3,5-Difluoro-2-phenylmethoxyphenyl)cyclopropan-1-amine;hydrochloride CAS No. 1239262-36-2

(1R,2S)-2-(3,5-Difluoro-2-phenylmethoxyphenyl)cyclopropan-1-amine;hydrochloride

Cat. No. B1139106
CAS RN: 1239262-36-2
M. Wt: 311.75
InChI Key:
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Description

(1R,2S)-2-(3,5-Difluoro-2-phenylmethoxyphenyl)cyclopropan-1-amine;hydrochloride, abbreviated as (1R,2S)-2-DFPMPC, is a novel cyclopropane-based compound which has been studied for its potential applications in various scientific research areas. Its structure consists of a cyclopropane ring with two phenyl groups and a difluoromethoxy group attached to it. This compound has been found to have various biological activities and pharmacological effects, making it an interesting target for further research.

Scientific Research Applications

Histone Demethylase Inhibitor

“S 2101” is known to be a Histone Demethylase Inhibitor . Histone demethylases are enzymes that are involved in the removal of methyl groups from histones, which are proteins that help package DNA in a compact, organized manner. By inhibiting these enzymes, “S 2101” can affect gene expression and other cellular processes.

LSD1 Inhibitor

The compound is also an LSD1 inhibitor . LSD1, or Lysine-specific demethylase 1, is an enzyme that removes methyl groups from lysine residues in histones. This demethylation can affect gene expression. By inhibiting LSD1, “S 2101” can potentially be used in research related to gene regulation and epigenetics.

Selectivity over MAO-B and MAO-A

“S 2101” exhibits selectivity for LSD1 over MAO-B and MAO-A . These are enzymes that are involved in the breakdown of neurotransmitters in the brain. The selectivity of “S 2101” could make it a useful tool in neuroscience research.

Cell Permeability

“S 2101” is a cell-permeable compound . This means it can cross cell membranes and enter cells. This property is important for many biological research applications, as it allows the compound to interact with intracellular targets.

Mechanism-Based Inhibition

“S 2101” is a mechanism-based inhibitor . This means it inhibits its target enzyme by undergoing a chemical reaction with the enzyme, leading to a covalent modification that permanently inactivates the enzyme. This type of inhibition can be very effective and specific, making “S 2101” a powerful tool in biochemical research.

Potential Therapeutic Applications

Given its ability to inhibit LSD1 and its selectivity over MAO-B and MAO-A, “S 2101” could potentially have therapeutic applications. For example, it could be used in the treatment of diseases that involve dysregulation of LSD1, such as certain types of cancer .

properties

IUPAC Name

(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO.ClH/c17-11-6-13(12-8-15(12)19)16(14(18)7-11)20-9-10-4-2-1-3-5-10;/h1-7,12,15H,8-9,19H2;1H/t12-,15+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSUZAFTJVLOIX-SBKWZQTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=C(C(=CC(=C2)F)F)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=C(C(=CC(=C2)F)F)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-(3,5-Difluoro-2-phenylmethoxyphenyl)cyclopropan-1-amine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-(3,5-Difluoro-2-phenylmethoxyphenyl)cyclopropan-1-amine;hydrochloride
Reactant of Route 2
(1R,2S)-2-(3,5-Difluoro-2-phenylmethoxyphenyl)cyclopropan-1-amine;hydrochloride
Reactant of Route 3
(1R,2S)-2-(3,5-Difluoro-2-phenylmethoxyphenyl)cyclopropan-1-amine;hydrochloride
Reactant of Route 4
(1R,2S)-2-(3,5-Difluoro-2-phenylmethoxyphenyl)cyclopropan-1-amine;hydrochloride
Reactant of Route 5
(1R,2S)-2-(3,5-Difluoro-2-phenylmethoxyphenyl)cyclopropan-1-amine;hydrochloride
Reactant of Route 6
(1R,2S)-2-(3,5-Difluoro-2-phenylmethoxyphenyl)cyclopropan-1-amine;hydrochloride

Q & A

Q1: What is the environmental impact of bitumen emulsions according to ÖNORM S 2101?

A1: ÖNORM S 2101, which categorizes hazardous waste, has been revised to include specific criteria for environmental hazards []. A toxicological study was conducted on four bitumen emulsions (two cationic and two anionic) to assess their potential environmental risks. Results showed that these emulsions were either not harmful or only slightly harmful to aquatic life (bacteria, fish, and daphnia) and had a low water hazard classification []. Therefore, the study concluded that bitumen emulsions, as tested, pose a minimal risk to the environment.

Q2: Are there any potential risks associated with nail polish ingredients?

A2: While not directly related to S 2101, one of the provided research papers investigates the toxicity of nail polishes containing chemicals known as the "toxic-trio" []. This research highlights that certain ingredients in nail polish can be harmful to living organisms, as demonstrated by the death of crickets exposed to nail polish in a controlled environment []. This underscores the importance of understanding the potential toxicity of chemicals used in everyday products.

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